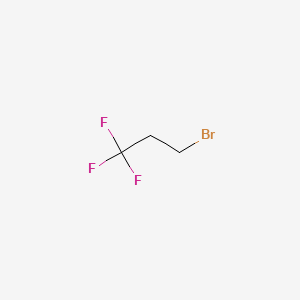

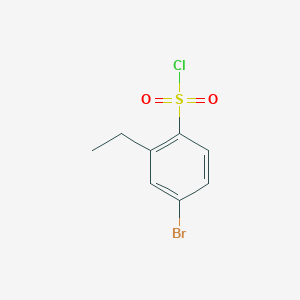

4-溴-2-乙基苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of 4-Bromo-2-ethylbenzenesulfonyl chloride has been reported through different methodologies. In one study, the compound was used as a starting material to synthesize N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which were then evaluated for their enzyme inhibition potential . Another approach involved the nickel-catalyzed carbonylation of 2-bromobenzenesulfonyl chlorides with alkynes to produce thiochromenones, showcasing the use of bromobenzenesulfonyl chlorides as sulfur precursors in carbonylative synthesis . Additionally, the bromination–dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate led to the formation of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which further reacted with nucleophiles to yield Michael adducts .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a novel sulfonamide derivative was determined by single-crystal X-ray diffraction, revealing its monoclinic space group and molecular dimensions . Similarly, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was confirmed by X-ray analysis . These structural analyses are crucial for understanding the reactivity and potential interactions of these compounds in biological systems.

Chemical Reactions Analysis

The chemical reactivity of 4-Bromo-2-ethylbenzenesulfonyl chloride derivatives has been explored in various reactions. The aminohalogenation reaction led to the unexpected synthesis of a novel sulfonamide with anticancer properties . The enzyme inhibition studies of the synthesized sulfonamides revealed significant inhibitory activity against acetylcholinesterase and α-glucosidase, which was further supported by in silico studies . The carbonylative synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes demonstrated the compound's utility as a sulfur precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by their molecular weight, density, and crystallographic parameters. For example, the novel sulfonamide derivative has a molecular weight of 388.27, a density of 1.513 g/cm3, and specific crystallographic measurements . These properties are essential for the identification, characterization, and application of these compounds in further chemical reactions and potential pharmaceutical applications.

科学研究应用

1. 钯催化芳基化反应

4-溴-2-乙基苯磺酰氯在钯催化的脱磺基芳基化反应中被使用,展示了它与杂环芳烃的反应性。这个过程以不裂解C–Br键而进行而著称,使得进一步的化学转化成为可能,并展示了在各种底物上的区域选择性芳基化 (Skhiri et al., 2015)。

2. 光还原和光取代

在光还原的背景下,4-溴-2-乙基苯磺酰氯参与了HCl催化的反应,形成各种光还原产物。这个应用突显了它在特定光诱导条件下的反应性,有助于生成氯化和溴化化合物 (Wubbels et al., 1988)。

3. 液相色谱-质谱中的增强检测

该化合物在液相色谱-质谱(LC-MS)中用于增强生物体液中雌激素的检测响应是另一个重要的应用。它展示了在改善对生物活性化合物的敏感检测的分析方法中的作用 (Higashi et al., 2006)。

4. 固相合成

4-溴-2-乙基苯磺酰氯被用于固相合成,特别是在制备聚合物支持的苯磺酰胺中。这个应用强调了它在合成各种化学骨架方面的多功能性,有助于多样化的化学转化 (Fülöpová & Soural, 2015)。

5. 酶抑制研究

在酶抑制领域,这种化合物是合成N-取代-(4-溴苯基)-4-乙氧基苯磺酰胺的前体。这些衍生物已经显示出在抑制乙酰胆碱酯酶和α-葡萄糖苷酶等酶方面的潜力,突显了它在生物活性化合物合成中的应用 (Riaz, 2020)。

安全和危害

4-Bromo-2-ethylbenzenesulfonyl chloride is classified as dangerous . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

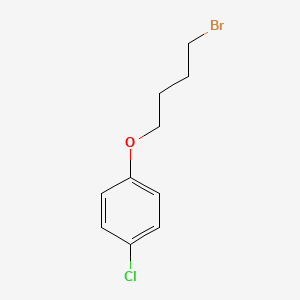

IUPAC Name |

4-bromo-2-ethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-2-6-5-7(9)3-4-8(6)13(10,11)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIVESXBURLTPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372121 |

Source

|

| Record name | 4-bromo-2-ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175278-24-7 |

Source

|

| Record name | 4-bromo-2-ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)